molecular formula C16H17K2O6P B15130774 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt

Cat. No.: B15130774
M. Wt: 414.47 g/mol
InChI Key: HLRIKBKSGLHKAT-UHFFFAOYSA-N
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Description

It is known for its unique chemical structure, which includes a phenethyl group, a phosphonooxy group, and a benzoic acid methyl ester group, all coordinated with potassium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt typically involves multiple steps, starting with the preparation of the benzoic acid methyl ester derivative. This is followed by the introduction of the phosphonooxy group and the phenethyl group. The final step involves the coordination of the compound with potassium ions to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The purity of the final product is often ensured through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt can undergo various types of chemical reactions, including:

    Oxidation: The phenethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoic acid methyl ester group can be reduced to form alcohol derivatives.

    Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oxidized phenethyl derivatives, reduced benzoic acid methyl ester derivatives, and substituted phosphonooxy derivatives.

Scientific Research Applications

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt involves its interaction with specific molecular targets and pathways. The phenethyl group may interact with hydrophobic pockets in proteins, while the phosphonooxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenethyl-6-phosphonooxy-benzoic acid ethyl ester
  • 2-Phenethyl-6-phosphonooxy-benzoic acid tert-butyl ester
  • 2-Phenethyl-6-phosphonooxy-benzoic acid isopropyl ester

Uniqueness

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt is unique due to its specific combination of functional groups and its coordination with potassium ions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H17K2O6P

Molecular Weight

414.47 g/mol

InChI

InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);;

InChI Key

HLRIKBKSGLHKAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2.[K].[K]

Origin of Product

United States

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